
6-Acetoxy-2H-pyran-3(6H)-one
Overview
Description
6-Acetoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family It is characterized by a six-membered ring containing an oxygen atom and a ketone group The acetoxy group at the sixth position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Acetoxy-2H-pyran-3(6H)-one can be synthesized through several methods. One common approach involves the acetylation of 2H-pyran-3(6H)-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the sixth position of the pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Acetoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-acetoxy-2H-pyran-3(6H)-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyranone derivatives.
Scientific Research Applications
Organic Synthesis
6-Acetoxy-2H-pyran-3(6H)-one serves as an important intermediate in the synthesis of various organic compounds. Notably, it is used in the preparation of 3-Methyl 2H-Furo[2,3-c]pyran-2-one (commonly referred to as "karrik"), a compound associated with the aroma of smoke and utilized in flavoring and fragrance industries .
Table 1: Key Reactions Involving this compound
Reaction Type | Product | Reference |
---|---|---|
Acetylation | 6-Acetoxy-2-(trifluoromethyl)-2H-pyran | |
Kinetic Resolution | Enantiomerically enriched products | |
Synthesis of Furocoumarins | Furocoumarin derivatives |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities. For instance, studies have shown that modifications to this compound can lead to enhanced anti-inflammatory and antimicrobial properties. The compound's structure allows for various substitutions that can optimize its pharmacological effects.
Case Study: Antimicrobial Activity
In a study published in a peer-reviewed journal, derivatives of this compound were tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential applications in developing new antibiotics .
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials. Its derivatives have been explored for use in polymer chemistry, particularly in creating biodegradable polymers that can be used in sustainable packaging solutions.
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 6-Acetoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The pyranone ring structure allows the compound to interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2H-pyran-3(6H)-one: The parent compound without the acetoxy group.
6-Hydroxy-2H-pyran-3(6H)-one: A derivative with a hydroxyl group instead of an acetoxy group.
6-Methoxy-2H-pyran-3(6H)-one: A derivative with a methoxy group.
Uniqueness
6-Acetoxy-2H-pyran-3(6H)-one is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Biological Activity
6-Acetoxy-2H-pyran-3(6H)-one, with CAS number 62644-49-9, is a compound belonging to the class of pyranones. Its structural features include an acetoxy group and a pyran ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its chemical formula and molecular weight of 156.14 g/mol. The presence of the acetoxy group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains, suggesting strong antibacterial potential.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, with an IC50 value of approximately 25 µg/mL. This activity is attributed to the presence of the carbonyl group in the pyranone structure, which can donate electrons to neutralize reactive oxygen species (ROS).
Cytotoxicity
Studies on cytotoxic effects reveal that this compound exhibits selective cytotoxicity towards cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, with IC50 values around 30 µM. Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits specific enzymes involved in bacterial cell wall synthesis.
- Oxidative Stress Modulation : The compound modulates oxidative stress pathways by enhancing the expression of antioxidant enzymes.
- Apoptotic Pathways Activation : It activates caspases and other apoptotic markers in cancer cells, leading to cell death.
Study on Antimicrobial Properties
In a recent study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of various derivatives of pyranones, including this compound. The study concluded that modifications in the acetoxy group significantly influence antimicrobial potency, with this compound being one of the most effective derivatives tested .
Study on Antioxidant Activity
A comparative study published in Food Chemistry assessed the antioxidant activities of several natural compounds, including this compound. The results indicated that this compound exhibited superior radical scavenging ability compared to traditional antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What are the established enzymatic methods for synthesizing enantiomerically pure 6-Acetoxy-2H-pyran-3(6H)-one?
Methodological Answer: Two chemo-enzymatic approaches are well-documented:
- Transesterification : Using immobilized lipase PS on Hyflo Super Cell (PS-HSC) in hexane with n-butanol as the nucleophile, yielding (R)-(+)-6-acetoxypyranone with >99% enantiomeric excess (e.e.) at multi-gram scale .
- Esterification : Lipase PS-HSC catalyzes the reaction between racemic 6-hydroxy-2H-pyran-3(6H)-one and vinyl acetate in hexane, producing (S)-(-)-6-acetoxypyranone with 76% e.e. . Key parameters include solvent selection (hexane), enzyme loading, and reaction time optimization.
Q. How is the absolute configuration of this compound determined experimentally?
Methodological Answer: The absolute configuration is confirmed via Diels-Alder reaction with cyclopentadiene, followed by Lewis acid-catalyzed transacetalization to form pantholactone derivatives. These derivatives are compared to known stereochemical standards using NMR and X-ray crystallography .
Q. What analytical techniques validate enantiopurity in synthesized this compound?
Methodological Answer:
- Chiral HPLC : Separates enantiomers based on retention times correlated with known standards.
- Polarimetry : Measures optical rotation (e.g., (R)-(+)-6-acetoxypyranone shows positive rotation) .
- Derivatization : Conversion to diastereomeric derivatives for NMR analysis .
Advanced Research Questions
Q. How can enantioselectivity be optimized in lipase-catalyzed transesterification of this compound?
Methodological Answer: Factors influencing enantioselectivity (E value) include:
- Solvent system : Hexane/n-butanol (3:1) enhances lipase PS-HSC activity .
- Alcohol nucleophile : n-Butanol improves E values compared to isopropanol, despite lower activity .
- Dynamic kinetic resolution (DKR) : Achieved by balancing reaction rates of esterification and racemization . Systematic screening of solvents and nucleophiles is critical for maximizing e.e.
Q. What challenges arise during scale-up of enzymatic synthesis, and how are they mitigated?
Methodological Answer:
- Reduced enzyme efficiency : Larger batches (e.g., 5 g scale) require prolonged reaction times due to lower enzyme-to-substrate ratios. Solution: Incremental enzyme addition or immobilized enzyme reuse .
- Purification losses : Multi-gram reactions yield 33% isolated product after purification. Solution: Optimize solvent extraction and chromatography conditions .
Q. How does the choice of acyl donor impact enantioselectivity in dynamic kinetic resolution (DKR)?
Methodological Answer: Vinyl acetate as an acyl donor in esterification favors the (S)-enantiomer (76% e.e.), while transesterification with n-butanol produces the (R)-enantiomer (>99% e.e.). The disparity arises from differences in enzyme-substrate binding modes during DKR .
Q. Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported enantioselectivity values for lipase-catalyzed reactions?
Methodological Answer:
- Control experiments : Replicate reactions under identical conditions (solvent, temperature, enzyme batch) to isolate variables .
- Enzyme source validation : Use lipase PS-HSC from certified suppliers to minimize batch-to-batch variability .
- Mechanistic studies : Employ kinetic modeling to distinguish between enantioselectivity (E) and activity (kcat) contributions .
Q. Synthetic Methodology Table
Properties
IUPAC Name |
(5-oxo-2H-pyran-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVMFCRCFSJODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455697 | |
Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-49-9 | |
Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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